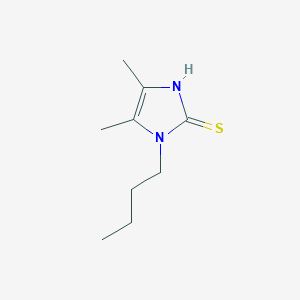

1-butyl-4,5-dimethyl-1H-imidazole-2-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-butyl-4,5-dimethyl-1H-imidazole-2-thiol is a heterocyclic compound with a molecular formula of C9H16N2S and a molecular weight of 184.31 g/mol . This compound features an imidazole ring substituted with butyl and dimethyl groups, as well as a thiol group at the 2-position. Imidazole derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Wirkmechanismus

Target of Action

Similar compounds such as 1-butylimidazole have been reported to act as n-coordinated ligands .

Mode of Action

It’s known that imidazole derivatives can exhibit strong reactivity towards electrophiles and nucleophiles . This suggests that 1-butyl-4,5-dimethyl-1H-imidazole-2-thiol might interact with its targets through similar mechanisms.

Biochemical Pathways

Imidazole derivatives are known to be involved in various biochemical reactions, including the cyclocondensation of 1,3-dicarbonyl compounds .

Pharmacokinetics

For instance, its predicted melting point is 113.93°C, and its boiling point is approximately 247.2°C at 760 mmHg . These properties might influence the compound’s bioavailability.

Result of Action

Some imidazole derivatives have shown antimicrobial potential , suggesting that this compound might have similar effects.

Action Environment

It’s known that the compound should be stored at room temperature , indicating that temperature might affect its stability and efficacy.

Vorbereitungsmethoden

The synthesis of 1-butyl-4,5-dimethyl-1H-imidazole-2-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Analyse Chemischer Reaktionen

1-butyl-4,5-dimethyl-1H-imidazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

Reduction: The compound can be reduced to form corresponding thiolates.

Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or iodine, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions . Major products formed from these reactions include disulfides, thiolates, and substituted imidazole derivatives .

Wissenschaftliche Forschungsanwendungen

1-butyl-4,5-dimethyl-1H-imidazole-2-thiol has several scientific research applications:

Vergleich Mit ähnlichen Verbindungen

1-butyl-4,5-dimethyl-1H-imidazole-2-thiol can be compared with other imidazole derivatives, such as:

1-butylimidazole: Lacks the dimethyl and thiol groups, resulting in different chemical properties and applications.

4-tert-butyl-1H-imidazole: Contains a tert-butyl group instead of a butyl group, leading to variations in steric effects and reactivity.

1-butyl-4,5-dimethylimidazole:

The uniqueness of this compound lies in its combination of butyl, dimethyl, and thiol groups, which confer distinct chemical and biological properties .

Biologische Aktivität

1-butyl-4,5-dimethyl-1H-imidazole-2-thiol (BDMIT) is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and applications in various fields, including medicinal chemistry and materials science.

BDMIT is characterized by the presence of a thiol group (-SH), which plays a crucial role in its reactivity and biological activity. The compound can undergo oxidation to form disulfides, which may influence its biological effects and interactions with other biomolecules.

Antioxidant Properties

Thiol compounds are known for their antioxidant properties, which can protect cells from oxidative stress. BDMIT's thiol group can donate electrons to reactive oxygen species (ROS), neutralizing them and thereby reducing cellular damage. Studies have shown that similar imidazole derivatives exhibit significant antioxidant activity, suggesting that BDMIT may have comparable effects .

Enzyme Inhibition

BDMIT has been investigated for its potential as an enzyme inhibitor. Research indicates that imidazole-derived compounds can interact with various enzymes, including indoleamine 2,3-dioxygenase (IDO), which is a target in cancer therapy due to its role in immune suppression. Modifications to the imidazole ring can enhance binding affinity and potency against IDO .

Table 1: Comparison of Enzyme Inhibition Potency of Imidazole Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 4-Phenyl-Imidazole | 10 | Competitive inhibition at active site |

| BDMIT | TBD | Potentially competitive or mixed inhibition |

| Other Derivatives | TBD | Varies based on structural modifications |

Antimicrobial Activity

Preliminary studies suggest that BDMIT may exhibit antimicrobial properties. Compounds containing thiol groups have been reported to disrupt microbial cell membranes, leading to cell death. Further research is needed to establish the specific efficacy of BDMIT against various pathogens.

Case Studies

- Inhibition of IDO : A study focused on the structure-activity relationship (SAR) of imidazole derivatives found that certain modifications significantly enhanced IDO inhibition. BDMIT's structural characteristics may allow it to be optimized for improved potency against this enzyme .

- Antioxidant Efficacy : In vitro assays demonstrated that imidazole-based compounds could effectively scavenge free radicals. BDMIT's antioxidant capacity was evaluated alongside other thiol-containing compounds, showing promising results that warrant further investigation .

The biological activity of BDMIT can be attributed to several mechanisms:

- Thiol Reactivity : The thiol group allows for nucleophilic attacks on electrophilic centers in biomolecules, leading to potential modulation of protein functions.

- Metal Chelation : Imidazole rings can chelate metal ions, which may affect enzyme activity and stability.

- Hydrogen Bonding : The ability of BDMIT to form hydrogen bonds with biological macromolecules enhances its interaction with target proteins.

Eigenschaften

IUPAC Name |

3-butyl-4,5-dimethyl-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2S/c1-4-5-6-11-8(3)7(2)10-9(11)12/h4-6H2,1-3H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSAKJFXJHSTQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=C(NC1=S)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.